Cyclosporin L

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

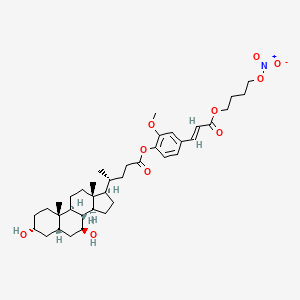

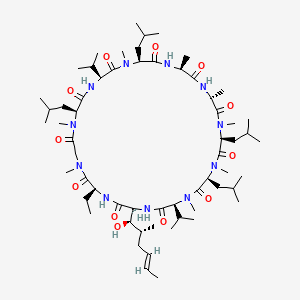

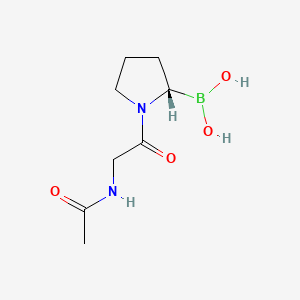

Cyclosporin L is a cyclic peptide that belongs to the family of cyclosporins. It is a potent immunosuppressive agent that has been extensively studied for its therapeutic applications. Cyclosporin L is synthesized by the fungus Tolypocladium inflatum, which was first isolated in 1969 from a soil sample collected in Norway. Since its discovery, Cyclosporin L has been widely used in the field of immunology and has been found to have a wide range of applications.

Wissenschaftliche Forschungsanwendungen

Cyclosporin A, along with FK-506, is known for its role in preventing graft rejection during tissue transplantation. These drugs have helped identify two new gene families involved in diverse signal transduction pathways. They interact with the Ca2+/calmodulin-dependent protein phosphatase 2B (calcineurin), inhibiting its activity and affecting several downstream biochemical processes (Siekierka & Sigal, 1992).

Cyclosporin A exhibits selective immunosuppressive effects by inhibiting hemagglutinin formation against sheep erythrocytes in vivo. It is a neutral, hydrophobic, cyclic peptide with unique amino acid composition, which was discovered while searching for antifungal agents (Shevach, 1985).

In the field of immunoregulatory disorders, cyclosporin has shown effectiveness in various diseases due to its ability to inhibit the activation and/or maturation of cell types involved in cell-mediated immunity. Its application includes treatment of severe psoriasis, atopic dermatitis, rheumatoid arthritis, and Crohn's disease, among others (Faulds, Goa, & Benfield, 1993).

Cyclosporin A has been shown to protect heart myocytes from anoxia-induced injury, suggesting its potential in cardiac protection under specific pathological conditions (Nazareth, Yafei, & Crompton, 1991).

It also has a role in modulating the immune system, as demonstrated in studies involving Leishmania tropica-induced lesions in mice. Cyclosporin A application inhibits the development of parasite-induced lesions, highlighting its impact on T lymphocytes (Solbach, Forberg, Kammerer, Bogdan, & Röllinghoff, 1986).

Cyclosporin A acts as an inhibitor of proteasome activity and prevents NF-κB activation, indicating its potential in anti-inflammatory therapy and in the prevention of transplant rejection (Meyer, Kohler, & Joly, 1997).

Eigenschaften

IUPAC Name |

(3S,6S,9R,12S,15S,18S,21S,27S,30S,33S)-27-ethyl-30-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,9,12,16,22,25-octamethyl-3,6,15,21-tetrakis(2-methylpropyl)-18,33-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109N11O12/c1-24-26-27-39(15)51(74)49-55(78)64-42(25-2)58(81)67(18)32-47(73)68(19)43(28-33(3)4)54(77)65-48(37(11)12)61(84)69(20)44(29-34(5)6)53(76)62-40(16)52(75)63-41(17)57(80)70(21)45(30-35(7)8)59(82)71(22)46(31-36(9)10)60(83)72(23)50(38(13)14)56(79)66-49/h24,26,33-46,48-51,74H,25,27-32H2,1-23H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)(H,66,79)/b26-24+/t39-,40+,41-,42+,43+,44+,45+,46+,48+,49+,50+,51-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNYYEIGOZADKA-WKHWYDSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)CC=CC)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109N11O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclosporin L | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-Ethynyl-7,13-dimethyl-3-methylidene-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B560613.png)

![{4-[4-[Bis-(4-fluorophenyl)methyl]piperazin-1-yl]-(E)-but-2-enyloxy}acetic acid dihydrochloride](/img/structure/B560623.png)